molecular formula C22H19NO2S B4334609 2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole

2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole

Cat. No.: B4334609
M. Wt: 361.5 g/mol
InChI Key: OZWMOJNXJXQWOS-UHFFFAOYSA-N
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Description

2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole is a complex organic compound with a unique structure that combines a thiazole ring with a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole typically involves multiple steps. One common approach starts with the preparation of the dibenzofuran derivative, followed by the formation of the thiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors critical to cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
  • 2-phenyl-1,3-thiazole
  • Dibenzofuran derivatives

Uniqueness

What sets 2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole apart from similar compounds is its unique combination of structural features. This combination allows it to interact with a broader range of molecular targets and exhibit a wider variety of biological activities .

Properties

IUPAC Name

2-phenyl-4-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c1-2-6-15(7-3-1)22-23-16(14-26-22)13-24-17-10-11-21-19(12-17)18-8-4-5-9-20(18)25-21/h1-3,6-7,10-12,14H,4-5,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWMOJNXJXQWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole
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2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole

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